N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C13H17N3O4S and its molecular weight is 311.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide is a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound can halt the progression of the cell cycle, which can be particularly useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the active site of CDK2, preventing the kinase from phosphorylating its substrates . The exact nature of this interaction and the resulting changes in the structure and function of CDK2 are currently under investigation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is responsible for phosphorylating a variety of substrates that are necessary for the progression of the cell cycle . By inhibiting CDK2, the compound prevents these phosphorylation events, halting the cell cycle in the G1 phase . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division for their growth and survival .
Pharmacokinetics
The ADME properties of the compound and their impact on its bioavailability are currently under investigation. It is known that the compound is able to inhibit cdk2 effectively, suggesting that it has sufficient bioavailability to reach its target in vivo .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation . By halting the cell cycle, the compound prevents cells from dividing, which can lead to cell death . This effect is particularly pronounced in cancer cells, which rely on rapid cell division for their growth and survival . Therefore, the compound has potential as a therapeutic agent for the treatment of cancer .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of other proteins or small molecules in the cellular environment could potentially interfere with the compound’s ability to bind to CDK2 . Additionally, the compound’s stability could be affected by factors such as pH and temperature .
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-7(6-20-4)14-10(17)9-5-8-11(18)15(2)13(19)16(3)12(8)21-9/h5,7H,6H2,1-4H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTSWILIGATHHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC2=C(S1)N(C(=O)N(C2=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.